molecular formula C13H11F2N B1417025 N-[(2,5-difluorophenyl)methyl]aniline CAS No. 1096852-39-9

N-[(2,5-difluorophenyl)methyl]aniline

Cat. No.: B1417025
CAS No.: 1096852-39-9
M. Wt: 219.23 g/mol
InChI Key: DPYKIPWWUAZAST-UHFFFAOYSA-N
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Description

N-[(2,5-difluorophenyl)methyl]aniline: is an organic compound with the molecular formula C₁₃H₁₁F₂N It is characterized by the presence of a difluorophenyl group attached to a methyl group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-difluorophenyl)methyl]aniline typically involves the reaction of 2,5-difluorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:

2,5-difluorobenzyl chloride+anilineNaOH, refluxThis compound\text{2,5-difluorobenzyl chloride} + \text{aniline} \xrightarrow{\text{NaOH, reflux}} \text{this compound} 2,5-difluorobenzyl chloride+anilineNaOH, reflux​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-difluorophenyl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the ortho and para positions relative to the aniline group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorinating agents like thionyl chloride or nitrating agents like nitric acid.

Major Products Formed

    Oxidation: Formation of difluoroquinones.

    Reduction: Formation of difluoroaniline derivatives.

    Substitution: Formation of chlorinated or nitrated derivatives.

Scientific Research Applications

N-[(2,5-difluorophenyl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2,5-difluorophenyl)methyl]aniline involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, modulating their activity. The difluorophenyl group enhances its binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-difluorophenyl)methyl]aniline
  • N-[(3,5-difluorophenyl)methyl]aniline
  • N-[(2,6-difluorophenyl)methyl]aniline

Uniqueness

N-[(2,5-difluorophenyl)methyl]aniline is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern provides a distinct electronic environment, affecting its interaction with molecular targets and its overall stability.

Properties

IUPAC Name

N-[(2,5-difluorophenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYKIPWWUAZAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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